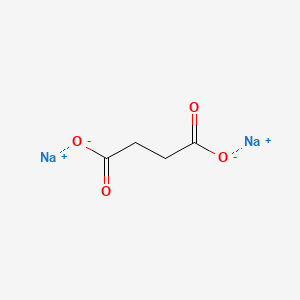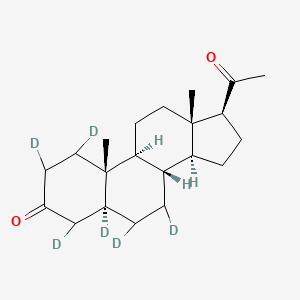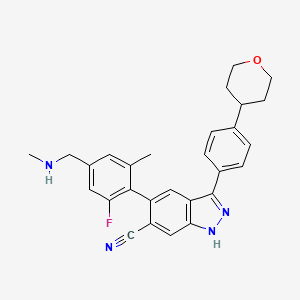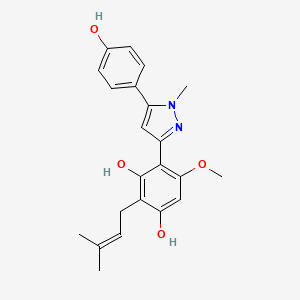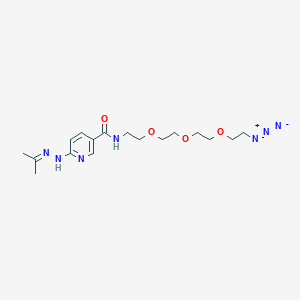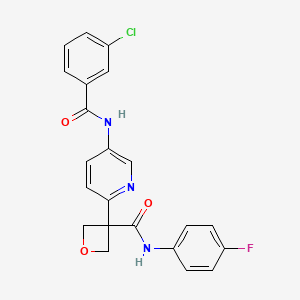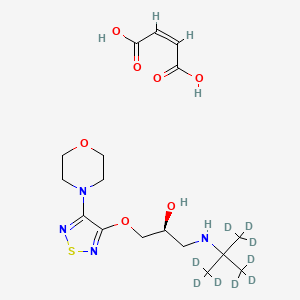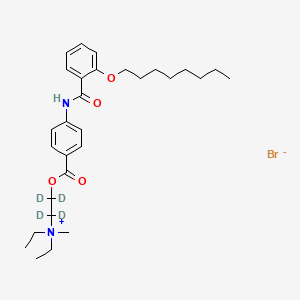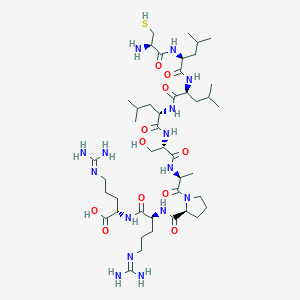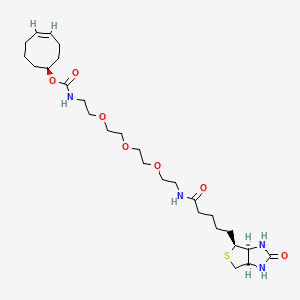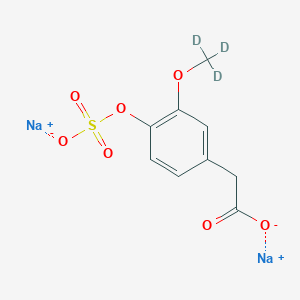
Homovanillic Acid Sulfate Sodium Salt-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homovanillic Acid Sulfate Sodium Salt-d3 is a deuterium-labeled metabolite of Dihydroxyphenylacetic Acid (DOPAC) by the enzyme catechol O-methyltransferase . This compound is primarily used in research settings to study metabolic pathways and enzyme activities, particularly those involving catecholamines like dopamine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Homovanillic Acid Sulfate Sodium Salt-d3 involves the deuteration of Homovanillic Acid Sulfate Sodium Salt. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped for handling isotopically labeled compounds. The process involves multiple steps of purification and verification to ensure the correct incorporation of deuterium atoms and the desired purity levels .
化学反応の分析
Types of Reactions: Homovanillic Acid Sulfate Sodium Salt-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carboxyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding alcohol form using reducing agents like lithium aluminum hydride.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiolates.
科学的研究の応用
Homovanillic Acid Sulfate Sodium Salt-d3 is widely used in scientific research, including:
作用機序
The mechanism of action of Homovanillic Acid Sulfate Sodium Salt-d3 involves its role as a metabolite of Dihydroxyphenylacetic Acid. It is produced through the action of catechol O-methyltransferase on dopamine, leading to the formation of Homovanillic Acid, which is then sulfated . This compound is used to trace and study the metabolic pathways involving dopamine and other catecholamines . It interacts with various enzymes and receptors involved in neurotransmission and metabolic regulation .
類似化合物との比較
Homovanillic Acid: A major catecholamine metabolite used to detect oxidative enzymes and associated with dopamine levels in the brain.
Dihydroxyphenylacetic Acid (DOPAC): Another metabolite of dopamine, involved in similar metabolic pathways.
Uniqueness: Homovanillic Acid Sulfate Sodium Salt-d3 is unique due to its deuterium labeling, which allows for precise tracing and quantification in metabolic studies. This isotopic labeling provides a distinct advantage in research applications, enabling detailed analysis of metabolic pathways and enzyme activities .
特性
分子式 |
C9H8Na2O7S |
|---|---|
分子量 |
309.22 g/mol |
IUPAC名 |
disodium;2-[4-sulfonatooxy-3-(trideuteriomethoxy)phenyl]acetate |
InChI |
InChI=1S/C9H10O7S.2Na/c1-15-8-4-6(5-9(10)11)2-3-7(8)16-17(12,13)14;;/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14);;/q;2*+1/p-2/i1D3;; |
InChIキー |
FDMIPKNBTWHXSQ-GXXYEPOPSA-L |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
COC1=C(C=CC(=C1)CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


